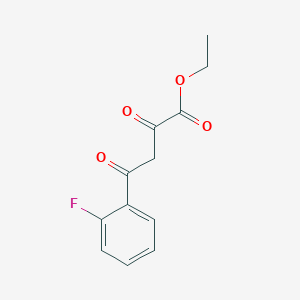

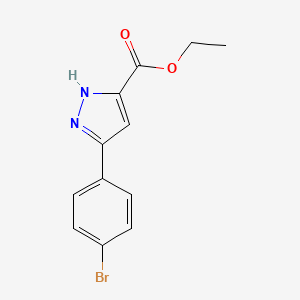

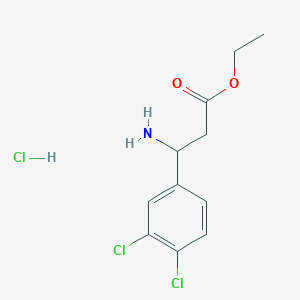

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Optical Nonlinearity and Potential in Optical Limiting

- A study by Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which included compounds similar to Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate. Their research indicated significant optical nonlinearity for these compounds, suggesting potential applications in optical limiting devices. This study highlighted the importance of specific substituents in enhancing the nonlinearity of these compounds (Chandrakantha et al., 2013).

Synthesis of Heterocycles

- Allin et al. (2005) explored the use of 2-(2-Bromophenyl)ethyl groups, closely related to this compound, as building blocks in radical cyclisation reactions to synthesize new heterocycles. This approach demonstrates the compound's utility in the synthesis of complex organic structures, particularly in the formation of tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Single Crystal X-ray Diffraction and DFT Studies

- A study by Viveka et al. (2016) investigated a similar compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, focusing on its synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis. This research contributes to understanding the crystal structure and electronic properties of such compounds, which is crucial for their application in material science (Viveka et al., 2016).

Intermediate in Insecticide Synthesis

- Research by Lan Zhi-li (2007) on a closely related compound, Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, reveals its significance as an intermediate in synthesizing the insecticide chlorantraniliprole. This application underscores the compound's utility in agricultural chemistry (Lan Zhi-li, 2007).

Wirkmechanismus

Target of Action

Pyrazoline derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Pyrazoline derivatives have been reported to interact with their targets, leading to various biological and pharmacological activities .

Biochemical Pathways

Pyrazoline derivatives have been associated with a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Pyrazoline derivatives have been reported to produce free radicals and reactive oxygen species (ros) through their routine metabolic pathways .

Biochemische Analyse

Biochemical Properties

Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve impulse transmission . Additionally, this compound has been shown to interact with reactive oxygen species (ROS), reducing oxidative stress and protecting cells from oxidative damage .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound modulates the activity of key signaling molecules, such as nitric oxide and hydrogen peroxide, which play crucial roles in cellular communication and stress responses . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in oxidative stress response and inflammation . These changes in gene expression contribute to the compound’s protective effects against cellular damage.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve impulse transmission and potential neurotoxicity. Additionally, this compound interacts with ROS, scavenging free radicals and reducing oxidative stress . This antioxidant activity helps protect cells from oxidative damage and maintains cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase activity and prolonged antioxidant effects

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent effects. Studies have shown that the compound exhibits a dose-dependent inhibition of acetylcholinesterase activity, with higher doses leading to more pronounced inhibition . At high doses, this compound can also induce toxic effects, such as neurotoxicity and behavioral changes . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the compound’s overall biological activity. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This subcellular localization is crucial for the compound’s biochemical activity and its ability to modulate cellular processes.

Eigenschaften

IUPAC Name |

ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEOMTVGHVZJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347832 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948292-48-6 | |

| Record name | Ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

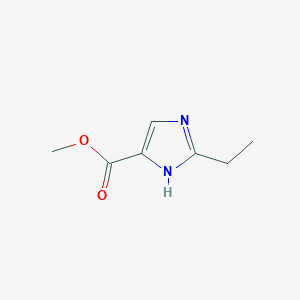

![ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B3021285.png)

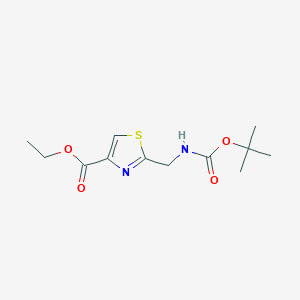

![3-[(Ethanesulfonyl)methyl]benzonitrile](/img/structure/B3021286.png)

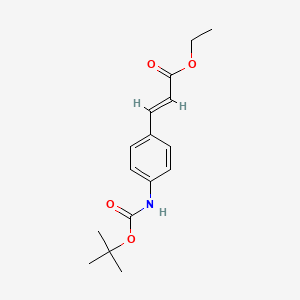

![3-[(Ethylsulfonyl)amino]benzoic acid](/img/structure/B3021287.png)